molecular formula C6H7FN2O B3059725 3-Fluoro-5-methoxypyridin-2-amine CAS No. 1211589-70-6

3-Fluoro-5-methoxypyridin-2-amine

Cat. No.: B3059725
CAS No.: 1211589-70-6
M. Wt: 142.13
InChI Key: XDOHJTASOZCWFE-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridin-2-amine: is an organic compound with the molecular formula C6H7FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and an amino group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling Reaction:

      Starting Materials: 3-Fluoropyridine-2-boronic acid and 5-methoxy-2-iodoaniline.

      Catalyst: Palladium(II) acetate.

      Base: Potassium carbonate.

      Solvent: Tetrahydrofuran.

      Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the coupling reaction, resulting in the formation of 3-Fluoro-5-methoxypyridin-2-amine.

  • Nucleophilic Substitution Reaction:

      Starting Materials: 3-Fluoro-2-nitropyridine and 5-methoxyaniline.

      Catalyst: Copper(I) iodide.

      Base: Sodium hydroxide.

      Solvent: Dimethyl sulfoxide.

      Reaction Conditions: The reaction is carried out at elevated temperatures, leading to the substitution of the nitro group with the amino group, forming this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate or hydrogen peroxide.

      Conditions: The compound undergoes oxidation to form corresponding pyridine N-oxide derivatives.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

  • Substitution:

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: The fluorine atom can be substituted with other halogens under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed:

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 3-Fluoro-5-methoxypyridin-2-amine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

    Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs targeting various diseases.

    Antimicrobial Agents: Preliminary studies suggest its potential as an antimicrobial agent.

Industry:

    Material Science: The compound is investigated for its use in the development of new materials with unique properties.

    Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection.

Comparison with Similar Compounds

  • 3-Fluoro-2-methoxypyridine:

    • Similar structure but lacks the amino group at the second position.
    • Different reactivity and applications due to the absence of the amino group.
  • 5-Fluoro-3-methoxypyridin-2-amine:

    • Fluorine atom at the fifth position instead of the third.
    • Different electronic properties and reactivity.
  • 3-Fluoro-5-methylpyridin-2-amine:

    • Methyl group instead of the methoxy group.
    • Different steric and electronic effects.

Uniqueness of 3-Fluoro-5-methoxypyridin-2-amine:

  • The combination of the fluorine atom, methoxy group, and amino group on the pyridine ring imparts unique electronic and steric properties to the compound.
  • Its specific substitution pattern allows for distinct reactivity and interactions with molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

3-fluoro-5-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOHJTASOZCWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299061
Record name 3-Fluoro-5-methoxy-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-70-6
Record name 3-Fluoro-5-methoxy-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxy-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxypyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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